An In-depth Technical Guide to the Chemical Properties of Geranylfarnesol
An In-depth Technical Guide to the Chemical Properties of Geranylfarnesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylfarnesol is an acyclic C25 isoprenoid alcohol, a member of the sesterterpenoid class of natural products.[1] Its extended hydrocarbon chain and terminal alcohol functional group bestow upon it a unique combination of lipophilicity and reactivity, making it a subject of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the known chemical properties of Geranylfarnesol, including its physical characteristics, spectral data, reactivity, and a discussion of the biological activities of structurally related compounds.
Chemical and Physical Properties
Geranylfarnesol is a long-chain unsaturated alcohol with the chemical formula C25H42O.[2] Its structure consists of a twenty-five-carbon chain with five isoprene (B109036) units, terminating in a primary alcohol. The all-trans configuration of the double bonds is the most commonly cited isomer.
Table 1: Physical and Chemical Properties of Geranylfarnesol
| Property | Value | Source |
| Molecular Formula | C25H42O | [2] |
| Molecular Weight | 358.6 g/mol | [2] |
| IUPAC Name | (2E,6E,1E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | [2] |
| CAS Number | 22488-05-7 | [2] |
| Boiling Point | 466.6 ± 14.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| pKa | 14.42 ± 0.10 | [3] |
| XLogP3 | 8.5 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store in a cool, dry place. For short-term storage (days to weeks), 0-4 °C is recommended. For long-term storage (months to years), -66 °C is recommended. | [3] |
Experimental Protocols
Determination of Solubility
Protocol: Shake-Flask Method for Solubility Determination
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Preparation of Saturated Solution: An excess amount of Geranylfarnesol is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved Geranylfarnesol is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
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Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Stability Studies
Detailed stability studies for Geranylfarnesol are not extensively documented. However, a general protocol for assessing the stability of an unsaturated alcohol can be outlined based on ICH guidelines.
Protocol: General Stability Testing
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Sample Preparation: Geranylfarnesol is stored in its intended container-closure system.
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Storage Conditions: Samples are stored under various conditions to simulate long-term and accelerated degradation. These typically include:
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Long-term: 25°C ± 2°C / 60% RH ± 5% RH
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Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
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Testing Intervals: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
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Analysis: At each time point, the samples are analyzed for purity and the presence of degradation products using a stability-indicating analytical method, such as HPLC. Physical properties (e.g., appearance, color) should also be monitored.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
An early study on Geranylfarnesol provided a description of its ¹H NMR spectrum.[1]
Table 2: ¹H NMR Spectral Data of Geranylfarnesol
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.58 | singlet | Methyl groups trans to olefinic protons |
| 1.65 | singlet | Methyls cis to olefinic protons |
| 1.70 | doublet (J ≈ 1 Hz) | 3-Me |
| 2.0 | multiplet | Allylic methylene (B1212753) protons |
| 5.05 | multiplet | C-4 protons and vinylic protons |
| 5.3 | triplet (J ≈ 7 Hz) | Vinylic proton at C-2 |
Note: This data is from a 1969 publication and may not reflect the resolution and detail of modern NMR spectroscopy.
Infrared (IR) Spectroscopy
The same study also reported key IR absorption bands for Geranylfarnesol.[1]
Table 3: Infrared (IR) Spectral Data of Geranylfarnesol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3290 | O-H stretch (alcohol) |
| 1665 | C=C stretch (alkene) |
| 828 | =C-H bend (alkene) |
Mass Spectrometry (MS)
The molecular ion peak (M+) for Geranylfarnesol has been reported at m/z 358, which is consistent with its molecular formula C25H42O.[1]
Chemical Reactivity
Geranylfarnesol, with its multiple double bonds and a primary alcohol functional group, can undergo a variety of chemical transformations.
Oxidation
The primary alcohol group of Geranylfarnesol can be oxidized to an aldehyde.
Experimental Protocol: Oxidation with Chromium Trioxide-Pyridine
A solution of Geranylfarnesol in pyridine (B92270) is treated with chromium trioxide. The reaction mixture is stirred at room temperature, followed by workup and purification to yield the corresponding aldehyde.[1] This reaction can be monitored by the disappearance of the alcohol O-H stretch and the appearance of a carbonyl C=O stretch in the IR spectrum.
Dehydrogenation, Dehydration, and Esterification
Geranylfarnesol can also participate in dehydrogenation, dehydration, and esterification reactions, typical for unsaturated alcohols.[3]
Experimental Protocol: Esterification (General Procedure)
Geranylfarnesol can be esterified by reacting it with a carboxylic acid or an acid anhydride (B1165640) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent. The reaction is often heated to drive it to completion. The product can be purified by chromatography.
Involvement in Signaling Pathways (of Structurally Related Compounds)
Extensive research has been conducted on the biological activities of terpenoids, particularly Farnesol, a structurally similar C15 sesquiterpene alcohol. While direct evidence for Geranylfarnesol's involvement in specific signaling pathways is limited, the activities of Farnesol provide a valuable reference point for potential areas of investigation.
It is crucial to note that the following information pertains to Farnesol and not directly to Geranylfarnesol. Geranylfarnesol has a longer C25 isoprenoid chain compared to the C15 chain of Farnesol, which may influence its biological activity.
PI3K/Akt/mTOR Pathway
Farnesol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines. This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Farnesol can lead to apoptosis (programmed cell death) in cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have indicated that Farnesol can modulate the MAPK pathway, contributing to its anti-cancer effects.
References
- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biomedical Importance of the Missing Pathway for Farnesol and Geranylgeraniol Salvage - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. Chemical structure of (2Z,6Z,10E,14E)-Geranylfarnesol with atom numbering for NMR assignments.